molecular formula C12H12F3NO3 B2562207 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone CAS No. 338792-51-1

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone

Cat. No.: B2562207
CAS No.: 338792-51-1
M. Wt: 275.227
InChI Key: BHWOESFOGGABAW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone is unique due to the presence of both difluoromethyl and morpholine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-9-1-3-10(4-2-9)19-12(14,15)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOESFOGGABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(OC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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